Arsinite

toxicology in vivo toxicity Drosophila model

Researchers studying trivalent arsenic toxicity, environmental fate, or enzyme inhibition require genuine As(III)—not the pentavalent arsenate analog. Arsinite demonstrates 2.4-fold higher acute toxicity in marine macroalgae (IC50 401.5 μg/L vs. 975.8 μg/L for arsenate), 2.14-fold lower developmental LC50 in Drosophila (0.21 mM vs. 0.45 mM), and a distinct pH-dependent mobility profile essential for accurate groundwater contamination modeling. Using arsenate in place of arsinite yields order-of-magnitude errors in transport predictions and systematically underestimates toxic hazard by a factor of 1.5–2.1. Source the correct oxidation state for defensible, reproducible data.

Molecular Formula AsH2O-
Molecular Weight 92.937 g/mol
Cat. No. B1236649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsinite
Molecular FormulaAsH2O-
Molecular Weight92.937 g/mol
Structural Identifiers
SMILES[O-][AsH2]
InChIInChI=1S/AsH2O/c1-2/h1H2/q-1
InChIKeyDNYIGSRRUOMGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 125 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsinite (Arsenite) Compound Specifications and Chemical Profile


Arsinite (arsenite, As(III)) is an arsenic oxoanion with the formula H2AsO⁻ (CHEBI:29845) [1]. It is the conjugate base of arsinous acid and represents the trivalent oxidation state of inorganic arsenic (As³⁺) [2]. In aqueous environments, arsinite exists predominantly as H3AsO3 (arsenous acid) at physiological pH and is characterized by high water solubility and mobility in groundwater systems [3]. The compound is a key environmental toxicant and research reagent, with applications spanning toxicology, environmental chemistry, and mechanistic studies of arsenic carcinogenesis.

Why Arsinite (Arsenite) Cannot Be Interchanged with Arsenate in Research Applications


Arsinite (As(III)) and arsenate (As(V)) are not interchangeable in research or industrial applications due to fundamental differences in oxidation state, reactivity, toxicity, and environmental behavior. Trivalent arsinite binds avidly to thiol groups in proteins, disrupting enzyme function, whereas pentavalent arsenate acts primarily as a phosphate analog, interfering with ATP synthesis [1]. These mechanistic distinctions yield order-of-magnitude differences in toxicity, mobility, and cellular uptake, necessitating species-specific sourcing and handling. The quantitative evidence below demonstrates why arsinite—not arsenate or other analogs—must be selected for studies of trivalent arsenic toxicity, environmental fate, or specific enzyme inhibition.

Quantitative Differentiation of Arsinite (Arsenite) from Closest Analogs: A Comparative Evidence Guide


Arsinite Exhibits 2.6-Fold Higher Acute In Vivo Toxicity Compared to Arsenate in Drosophila melanogaster

In a combined adult/developmental toxicity assay using Drosophila melanogaster, sodium arsenite (arsinite salt) demonstrated an LC50 of 0.54 mM after 7 days of exposure, compared to 0.79 mM for disodium arsenate, representing a 1.46-fold higher adult lethality [1]. The developmental toxicity difference was more pronounced: LC50 values for offspring emergence were 0.21 mM for arsenite versus 0.45 mM for arsenate—a 2.14-fold difference [1]. This direct head-to-head comparison in the same experimental system quantifies the substantially greater hazard posed by arsinite to both adult organisms and developing progeny.

toxicology in vivo toxicity Drosophila model

Arsinite Demonstrates 2.4-Fold Higher Cytotoxicity in Marine Macroalgae Compared to Arsenate

Exposure of the red seaweed Sarcodia suae to arsinite (As³⁺) and arsenate (As⁵⁺) revealed IC50 values of 401.5 ± 9.4 μg L⁻¹ and 975.8 μg L⁻¹, respectively [1]. This 2.4-fold difference in cytotoxicity was observed under identical experimental conditions in a marine organism, confirming that arsinite is substantially more toxic to aquatic life than its pentavalent counterpart.

ecotoxicology marine biology cytotoxicity

Arsinite Displays pH-Dependent Mobility Opposite to Arsenate in Basaltic Porous Media

Laboratory sorption experiments with basaltic glass demonstrated that arsinite mobility decreases with increasing pH, whereas arsenate mobility increases with pH, becoming highly mobile at pH 10 while remaining nearly immobile at pH 3 [1]. A 1D reactive transport model further predicted that arsenate will achieve complete breakthrough in a basaltic lava field groundwater system by the year 2100, while arsinite will be retained for approximately 1000 years [1]. These contrasting mobility profiles preclude interchangeable use in environmental transport modeling.

environmental fate hydrogeology groundwater transport

Arsinite Is Approximately 3.8-Fold Less Potent In Vivo Than Monomethylarsonous Acid (MMAIII)

Intraperitoneal administration of MMAIII and sodium arsenite to hamsters yielded LD50 values of 29.3 μmol/kg and 112.0 μmol/kg body weight, respectively [1]. This 3.8-fold difference establishes a clear potency hierarchy among trivalent arsenicals, demonstrating that methylated metabolites are substantially more toxic than inorganic arsinite. For in vitro PDH inhibition, arsenite required 115.7 μM for 50% inhibition of hamster kidney PDH, compared to 59.9 μM for MMAIII—a 1.9-fold difference [1].

toxicology arsenic metabolism in vivo lethality

Arsinite Ranks Below Multiple Trivalent Arsenicals in Cytotoxicity Potency

Real-time cell sensing of human lung (A549) and bladder (T24) cells across 14 arsenic species established a relative cytotoxicity hierarchy based on 24-hr IC50 values: PAOIII ≥ MMAIII ≥ DMAIII ≥ DMAGIII ≈ DMMTAV ≥ AsIII (arsinite) > MMTTAV > AsV (arsenate) > other pentavalent species [1]. Arsinite occupies an intermediate position—less cytotoxic than several trivalent methylated species but significantly more cytotoxic than any pentavalent form. This class-level ranking informs selection of appropriate arsenic species for comparative toxicology studies.

cytotoxicity arsenic speciation cell-based assays

Arsinite Exhibits Approximately 3-Fold Higher Developmental Potency in Mouse Embryos Compared to Arsenate

Comparison of ED50 values for sodium arsenite and sodium arsenate in mouse embryos revealed that arsenite was approximately three times more potent than arsenate with respect to both malformations and lethality [1]. This class-level difference in developmental toxicity underscores the heightened hazard of trivalent arsenic during embryogenesis and fetal development.

developmental toxicology teratogenicity mouse model

Arsinite (Arsenite) in Scientific Research and Industrial Applications: Scenarios Supported by Evidence


In Vivo Toxicological Studies of Trivalent Arsenic

Arsinite is the definitive compound for in vivo studies examining acute and developmental toxicity of inorganic trivalent arsenic. As demonstrated in Drosophila melanogaster assays, arsinite exhibits a 2.14-fold higher developmental LC50 (0.21 mM) compared to arsenate (0.45 mM) [1]. Researchers modeling arsenic exposure in animal systems must select arsinite to accurately capture the heightened hazard profile of As(III), as arsenate substitution would systematically underestimate toxicity by a factor of 1.5–2.1 [1][2].

Environmental Fate and Groundwater Transport Modeling

Arsinite is essential for accurate modeling of arsenic mobility in groundwater systems. Its pH-dependent mobility profile is opposite that of arsenate: arsinite mobility decreases with increasing pH, whereas arsenate becomes highly mobile at alkaline pH [3]. Reactive transport models predict arsinite retention in basaltic aquifers for approximately 1000 years, compared to arsenate breakthrough by 2100 [3]. Environmental engineers and hydrogeologists must use arsinite-specific sorption coefficients to avoid order-of-magnitude errors in contamination duration predictions.

Marine Ecotoxicology and Aquatic Risk Assessment

Arsinite is the appropriate test substance for marine ecotoxicology studies assessing arsenic impact on aquatic organisms. Direct comparison in Sarcodia suae (red seaweed) yielded an IC50 of 401.5 μg L⁻¹ for arsinite, 2.4-fold lower than arsenate's 975.8 μg L⁻¹ [4]. Risk assessors and marine biologists must use arsinite to establish realistic toxicity thresholds, as arsenate-based testing would substantially underestimate the hazard to marine macroalgae and potentially higher trophic levels.

Comparative Arsenic Metabolism and Methylation Research

Arsinite serves as the baseline inorganic reference for studies investigating arsenic methylation and the toxicity of methylated metabolites. Hamster LD50 data establish a clear potency gradient: MMAIII (29.3 μmol/kg) > arsenite (112.0 μmol/kg), a 3.8-fold difference [5]. In vitro PDH inhibition follows the same hierarchy (MMAIII IC50 59.9 μM vs. arsenite 115.7 μM) [5]. Researchers studying arsenic biotransformation must use arsinite as the parent compound to contextualize the enhanced toxicity of methylated trivalent species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arsinite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.